molecular formula C4H7NOS B14676237 3-Methyl-1,3-oxazolidine-2-thione CAS No. 30537-18-9

3-Methyl-1,3-oxazolidine-2-thione

Cat. No.: B14676237
CAS No.: 30537-18-9
M. Wt: 117.17 g/mol
InChI Key: CKJCBNKWSZIGSI-UHFFFAOYSA-N
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Description

3-Methyl-1,3-oxazolidine-2-thione is a heterocyclic compound that contains a five-membered ring with oxygen, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,3-oxazolidine-2-thione can be synthesized through the reaction of 2-methylaminoethanol with carbon disulfide in the presence of a reagent such as triphenylantimony oxide (Ph₃SbO) and a solvent like methanol. The reaction typically occurs at ambient temperature and takes about one hour .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkyl Bromides: Used in substitution reactions to introduce different alkyl groups.

    Oxidizing and Reducing Agents: Depending on the desired transformation, common agents like hydrogen peroxide (oxidizing) or sodium borohydride (reducing) may be used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the nitrogen or carbon atoms in the ring.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or proteins. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to various biological effects, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,3-oxazolidine-2-thione is unique due to the presence of the sulfur atom in its ring structure, which imparts different chemical reactivity and biological activity compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

30537-18-9

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

3-methyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C4H7NOS/c1-5-2-3-6-4(5)7/h2-3H2,1H3

InChI Key

CKJCBNKWSZIGSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1=S

Origin of Product

United States

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